molecular formula C19H20Br2N4O B451872 N~1~-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451872
M. Wt: 480.2g/mol
InChI Key: LSIBXVWSOMMWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE: is a synthetic organic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of a bromophenyl group, a bromo-1H-1,2,4-triazolyl group, and an adamantanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Adamantanecarboxamide: The adamantane core is functionalized with a carboxamide group through a reaction with an appropriate amine derivative.

    Coupling Reaction: The brominated phenyl and triazole intermediates are coupled with the adamantanecarboxamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms in the phenyl and triazole rings can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkyl halides (R-X) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic conductivity.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study the function of specific proteins or pathways.

Industry:

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as flame retardancy or mechanical strength.

    Coatings and Adhesives: Its incorporation into coatings and adhesives can improve their performance characteristics, such as adhesion strength and durability.

Mechanism of Action

The mechanism of action of N1-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors in the central nervous system, or proteins involved in cell signaling.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
  • N-(2-fluorophenyl)-3-(3-fluoro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
  • N-(2-iodophenyl)-3-(3-iodo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Uniqueness: The presence of bromine atoms in both the phenyl and triazole rings distinguishes N1-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE from its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a unique candidate for specific applications where these properties are desirable.

Properties

Molecular Formula

C19H20Br2N4O

Molecular Weight

480.2g/mol

IUPAC Name

N-(2-bromophenyl)-3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C19H20Br2N4O/c20-14-3-1-2-4-15(14)23-16(26)18-6-12-5-13(7-18)9-19(8-12,10-18)25-11-22-17(21)24-25/h1-4,11-13H,5-10H2,(H,23,26)

InChI Key

LSIBXVWSOMMWNV-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC=CC=C5Br

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC=CC=C5Br

Origin of Product

United States

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